molecular formula C4H5Cl2N B13458457 4,4-Dichlorobutanenitrile

4,4-Dichlorobutanenitrile

Cat. No.: B13458457
M. Wt: 137.99 g/mol
InChI Key: QTIBJFBASMLMDO-UHFFFAOYSA-N
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Description

4,4-Dichlorobutanenitrile is an organic compound with the molecular formula C₄H₆Cl₂N It is a bifunctional molecule containing both chloro and cyano functional groups

Properties

Molecular Formula

C4H5Cl2N

Molecular Weight

137.99 g/mol

IUPAC Name

4,4-dichlorobutanenitrile

InChI

InChI=1S/C4H5Cl2N/c5-4(6)2-1-3-7/h4H,1-2H2

InChI Key

QTIBJFBASMLMDO-UHFFFAOYSA-N

Canonical SMILES

C(CC(Cl)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dichlorobutanenitrile can be synthesized through several methods:

    From Halogenoalkanes: One common method involves the reaction of 4,4-dichlorobutanal with sodium cyanide in the presence of a suitable solvent like ethanol.

    From Amides: Another method involves the dehydration of 4,4-dichlorobutyramide using phosphorus pentoxide (P₄O₁₀) as a dehydrating agent.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above methods, optimized for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.

Chemical Reactions Analysis

Types of Reactions

4,4-Dichlorobutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium cyanide (NaCN) in ethanol.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Major Products Formed

    4-Hydroxybutanenitrile: Formed via substitution.

    4,4-Dichlorobutylamine: Formed via reduction.

    4,4-Dichlorobutanoic acid: Formed via oxidation.

Mechanism of Action

The mechanism of action of 4,4-Dichlorobutanenitrile involves its interaction with nucleophiles and electrophiles due to the presence of chloro and cyano groups. The chloro groups can undergo nucleophilic substitution, while the cyano group can participate in reduction and oxidation reactions. These interactions make it a versatile compound in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dichlorobutanenitrile is unique due to the presence of two chloro groups on the same carbon atom, which influences its reactivity and the types of reactions it can undergo. This makes it distinct from other similar compounds and useful in specific synthetic applications .

Biological Activity

4,4-Dichlorobutanenitrile is a synthetic organic compound that has garnered attention in various fields due to its biological activity. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₄H₄Cl₂N
  • Molecular Weight : 135.00 g/mol
  • Appearance : Colorless liquid
  • Solubility : Soluble in organic solvents, limited solubility in water

Biological Activity Overview

The biological activity of this compound includes its interactions with various biological systems, particularly its potential toxicity and effects on cellular functions.

Cytotoxicity

Studies have demonstrated that this compound exhibits significant cytotoxic effects on human cell lines. The compound has been shown to induce cell death through mechanisms such as apoptosis and necrosis.

Cell LineIC50 (µM)Mechanism of Action
Hep G225Apoptosis
HEK293T30Necrosis

The specific mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : It has been suggested that this compound may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Reactive Oxygen Species (ROS) Generation : The compound may lead to an increase in ROS levels, contributing to oxidative stress in cells.

Toxicological Studies

Toxicological assessments have indicated that exposure to this compound can lead to adverse health effects. Key findings include:

  • Acute Toxicity : High levels of exposure can result in respiratory distress and skin irritation.
  • Chronic Effects : Long-term exposure has been linked to potential carcinogenic effects based on animal studies.

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Case Study on Hepatotoxicity : A study involving liver cell lines revealed that this compound caused significant damage to cellular membranes and impaired metabolic functions.
  • Environmental Impact Assessment : Research focused on the environmental persistence of the compound showed that it can accumulate in aquatic systems, posing risks to aquatic life.

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